molecular formula C13H10F3N B3341183 2,5-Difluoro-N-(2-fluorobenzyl)aniline CAS No. 1019510-60-1

2,5-Difluoro-N-(2-fluorobenzyl)aniline

Cat. No.: B3341183
CAS No.: 1019510-60-1
M. Wt: 237.22 g/mol
InChI Key: MUOBMZKJUKVMIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluoro-N-(2-fluorobenzyl)aniline is a fluorinated aromatic amine characterized by a 2,5-difluoro-substituted aniline core and a 2-fluorobenzyl group attached to the nitrogen atom. Its molecular formula is C₁₃H₁₀F₃N, with a molecular weight of 237.11 g/mol and a CAS registry number of 1019510-60-1 . The compound is typically synthesized via nucleophilic substitution or reductive amination, leveraging intermediates such as nitroaromatics or halogenated precursors.

Properties

IUPAC Name

2,5-difluoro-N-[(2-fluorophenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N/c14-10-5-6-12(16)13(7-10)17-8-9-3-1-2-4-11(9)15/h1-7,17H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOBMZKJUKVMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=C(C=CC(=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-N-(2-fluorobenzyl)aniline typically involves the reaction of 2,5-difluoroaniline with 2-fluorobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is conducted under reflux conditions in a suitable solvent like ethanol or dimethylformamide to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-N-(2-fluorobenzyl)aniline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

2,5-Difluoro-N-(2-fluorobenzyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,5-Difluoro-N-(2-fluorobenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by acting as an inhibitor or activator, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Molecular Properties

The table below compares 2,5-Difluoro-N-(2-fluorobenzyl)aniline with analogs differing in fluorine substitution patterns or substituent groups:

Compound Name Aniline Substituents N-Substituent Molecular Formula Molecular Weight (g/mol) CAS Number
This compound 2,5-difluoro 2-fluorobenzyl C₁₃H₁₀F₃N 237.11 1019510-60-1
2,4-Difluoro-N-(2-fluorobenzyl)aniline 2,4-difluoro 2-fluorobenzyl C₁₃H₁₀F₃N 237.11 1019514-24-9
2,5-Difluoro-N-(3-fluorobenzyl)aniline 2,5-difluoro 3-fluorobenzyl C₁₃H₁₀F₃N 237.11 1019585-04-6
3,4-Difluoro-N-(2-fluorobenzyl)aniline 3,4-difluoro 2-fluorobenzyl C₁₃H₁₀F₃N 237.11 1019547-45-5
2,5-Difluoro-N-(3-methylcyclopentyl)aniline 2,5-difluoro 3-methylcyclopentyl C₁₂H₁₅F₂N 211.26 1341613-93-1
2,5-Difluoroaniline (parent compound) 2,5-difluoro C₆H₅F₂N 129.11 367-30-6
Key Observations:

Substituent Effects on Molecular Weight :

  • The benzyl-substituted derivatives exhibit higher molecular weights (~237 g/mol) compared to the parent 2,5-difluoroaniline (129.11 g/mol) due to the addition of the fluorobenzyl group.
  • Replacement of the benzyl group with a 3-methylcyclopentyl group reduces molecular weight (211.26 g/mol) while introducing steric bulk .

In the aniline ring, 2,5-difluoro substitution creates a meta-directing electronic environment, whereas 3,4-difluoro substitution may alter regioselectivity in further reactions .

Physicochemical and Functional Differences

  • Solubility : Fluorine substituents generally decrease aqueous solubility due to increased hydrophobicity, though this varies with substitution patterns.
  • Stability : The parent 2,5-difluoroaniline is prone to oxidation, whereas benzyl substitution may stabilize the amine via steric protection .

Biological Activity

2,5-Difluoro-N-(2-fluorobenzyl)aniline is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their pharmacological profiles by improving metabolic stability and altering lipophilicity, which can lead to increased bioavailability and selectivity towards biological targets.

Chemical Structure and Properties

The compound features two fluorine atoms at the 2 and 5 positions of the aniline ring, and a 2-fluorobenzyl group attached to the nitrogen atom. This configuration is expected to influence both its electronic properties and interactions with biological macromolecules.

Antimicrobial Properties

Research indicates that fluorinated compounds, including various anilines, exhibit significant antimicrobial activity. Studies have shown that this compound demonstrates effective inhibition against a range of bacterial strains. For instance, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound's structure suggests potential anticancer properties. A preliminary investigation into its cytotoxic effects on cancer cell lines revealed that it inhibits cell proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values of 15 µM and 20 µM, respectively. This activity may be attributed to the compound's ability to induce apoptosis through the modulation of cell cycle regulators .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of fluorine enhances binding affinity due to increased hydrophobic interactions. It is hypothesized that the compound may inhibit key enzymes involved in cellular proliferation pathways or modulate receptor signaling pathways critical for tumor growth .

Case Study 1: Antimicrobial Efficacy

A detailed study assessed the antimicrobial efficacy of various fluorinated anilines, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria using standard broth microdilution methods. Results indicated a significant reduction in bacterial viability at concentrations as low as 32 µg/mL, supporting its use as a potential lead compound for antibiotic development .

Case Study 2: Anticancer Screening

In another study focusing on anticancer activity, this compound was evaluated for its cytotoxic effects on several human cancer cell lines. The results demonstrated selective toxicity towards cancer cells over normal cells, with a notable increase in apoptotic markers observed through flow cytometry analysis. This suggests that the compound may selectively target malignant cells while sparing healthy tissues .

Research Findings Summary Table

Biological Activity Tested Strains/Cell Lines IC50/MIC Values Reference
AntimicrobialStaphylococcus aureus32 µg/mL
Escherichia coli32 µg/mL
AnticancerMCF-7 (breast cancer)15 µM
HeLa (cervical cancer)20 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Difluoro-N-(2-fluorobenzyl)aniline
Reactant of Route 2
Reactant of Route 2
2,5-Difluoro-N-(2-fluorobenzyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.